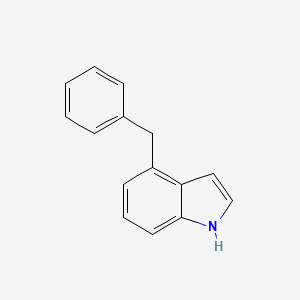

4-Benzyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-2-5-12(6-3-1)11-13-7-4-8-15-14(13)9-10-16-15/h1-10,16H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWDSFRFGQOVPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C3C=CNC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600068 | |

| Record name | 4-Benzyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50614-90-9 | |

| Record name | 4-Benzyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzyl 1h Indole and Its Analogues

Direct Benzylation Approaches

Direct benzylation involves the introduction of a benzyl (B1604629) group onto the indole (B1671886) nucleus. The regioselectivity of this reaction—whether it occurs at the nitrogen (N1) or a carbon atom (most commonly C3)—is highly dependent on the reaction conditions, including the base, solvent, and catalyst employed. While direct C4 benzylation is less common, the principles of N- and C-benzylation are fundamental to understanding the reactivity of the indole scaffold.

N-Benzylation of Indole via Nucleophilic Substitution Reactions

The nitrogen atom of the indole ring can act as a nucleophile and react with benzyl halides to form N-benzylindoles. This reaction typically proceeds via an SN2 mechanism. The process often requires a base to deprotonate the indole N-H, thereby increasing its nucleophilicity. Common bases include sodium hydride (NaH), which is used in solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org The choice of base and solvent is critical for achieving high selectivity for N-alkylation over C-alkylation. rsc.org

For instance, classical conditions for N-alkylation involve the use of indole, sodium hydride, and a benzyl halide in DMF. rsc.org The reaction of 1-indolyl magnesium halides, prepared using a Grignard reagent, with electrophiles tends to result in C3-alkylation, whereas the more ionic sodium and potassium salts favor reaction at the nitrogen atom. bhu.ac.in

Table 1: Conditions for N-Benzylation of Indoles

| Indole Substrate | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Indole | NaH, Benzyl bromide (BnBr) | DMF | 80 °C | 91% | rsc.org |

| Phenylhydrazine·HCl + Butanone (in-situ indole formation) | NaH, Benzyl bromide (BnBr) | DMF | 80 °C | 91% (overall) | rsc.org |

| Indole | Sodamide (NaNH2), then electrophile | Liquid Ammonia | - | High (N-selectivity) | bhu.ac.in |

C-Benzylation Strategies (e.g., C3-Benzylation)

The C3 position of indole is the most electron-rich carbon and, therefore, the most susceptible to electrophilic attack. acs.org This inherent nucleophilicity is exploited in C3-benzylation reactions.

The Friedel-Crafts alkylation is a conventional method for C3-benzylation, utilizing a benzyl halide or benzyl alcohol as the alkylating agent in the presence of a Lewis acid catalyst. rsc.orgnih.govresearchgate.net Catalysts such as iron(III) chloride (FeCl₃) have been shown to effectively promote the C3-selective benzylation of indoles with benzylic alcohols under mild conditions. researchgate.net For example, using a catalytic amount of anhydrous FeCl₃ (10 mol%) in nitromethane (B149229) facilitates the reaction. researchgate.net These reactions are valuable for creating various C3-benzyl indoles, which are significant pharmacophores found in numerous biologically active compounds. nih.gov

A greener and milder alternative to traditional Friedel-Crafts reactions employs molecular iodine (I₂) as a catalyst for the C3-benzylation of indoles using benzylic alcohols. acs.orgresearchgate.net This method is advantageous as it proceeds under metal-free, base-free, and ligand-free conditions, often in a solvent like toluene (B28343) at moderate temperatures (e.g., 40 °C). acs.org The proposed mechanism involves the activation of the benzylic alcohol by iodine through a halogen bond, making it more electrophilic. acs.orgnih.gov The nucleophilic C3 position of the indole then attacks this activated species, leading to the C3-benzylated product and regenerating the iodine catalyst. acs.orgnih.gov This protocol demonstrates broad functional group tolerance. acs.orgresearchgate.net

Table 2: Iodine-Catalyzed C3-Benzylation of Indole with Diphenylmethanol

| Indole Substrate | Alkylating Agent | Catalyst | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1-Methylindole | Diphenylmethanol | Iodine (5 mol%) | Toluene | 40 °C | 5 h | 85% | acs.org |

| Indole | Diphenylmethanol | Iodine (5 mol%) | Toluene | 40 °C | 5 h | 85% | nih.gov |

Friedel-Crafts Reactions for C-Benzylation

Multi-Step Synthesis Pathways Involving Indole Ring Formation

For specifically substituted indoles like 4-benzyl-1H-indole, constructing the indole ring from a precursor that already contains the benzyl moiety is often a more effective strategy than direct benzylation. Several classic indole syntheses can be adapted for this purpose.

Condensation Reactions in Indole Synthesis

Named reactions that form the indole ring through condensation and cyclization are central to synthetic organic chemistry.

The Leimgruber-Batcho indole synthesis provides a versatile route to substituted indoles. A specific, high-yield synthesis of 4-benzyloxyindole, a close analogue and potential precursor to this compound, has been detailed using this method. orgsyn.org The process begins with the condensation of 6-benzyloxy-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine (B122466) to form an enamine intermediate. orgsyn.org This intermediate is then reductively cyclized, typically using a reducing agent like Raney nickel and hydrazine (B178648), to yield the 4-substituted indole. orgsyn.org

The Fischer indole synthesis is another cornerstone method, involving the acid-catalyzed cyclization of an arylhydrazone. wikipedia.orgbyjus.com To synthesize a this compound, one would start with (3-benzylphenyl)hydrazine, which is then condensed with a suitable ketone or aldehyde (e.g., pyruvate (B1213749) or acetone) to form the corresponding hydrazone. wikipedia.orgluc.edu Subsequent treatment with an acid catalyst (e.g., polyphosphoric acid, zinc chloride) induces a acs.orgacs.org-sigmatropic rearrangement and cyclization to furnish the indole ring. wikipedia.org While powerful, this method requires the availability of the appropriately substituted phenylhydrazine. luc.edu

The Bischler indole synthesis involves the acid-catalyzed cyclization of an α-arylamino-ketone. bhu.ac.inchemicalbook.commdpi.com For a 4-benzyl derivative, the synthesis would require reacting an α-haloketone with 3-benzylaniline (B1330537) to form the key α-(3-benzylanilino)ketone intermediate, which is then cyclized under acidic conditions. bhu.ac.in This method can sometimes lead to mixtures of products due to rearrangements. bhu.ac.inchemicalbook.com

Table 3: Multi-Step Synthesis of a 4-Substituted Indole Analogue

| Target | Key Starting Material | Method | Key Steps | Reference |

|---|---|---|---|---|

| 4-Benzyloxyindole | 6-Benzyloxy-2-nitrotoluene | Leimgruber-Batcho | 1. Condensation with DMF-DMA/pyrrolidine. 2. Reductive cyclization with Raney Ni/Hydrazine. | orgsyn.org |

Cyclization Reactions for Indole Core Assembly

The formation of the fundamental indole ring system can be achieved through several named reactions, each with its own set of advantages and limitations. While direct synthesis of this compound via these methods is less commonly detailed, the principles are foundational to indole chemistry.

Classic methods for creating the indole core include:

Fischer Indole Synthesis: This reaction involves the acid-catalyzed cyclization of arylhydrazones. It is a widely used method for preparing 2,3-disubstituted indoles. bhu.ac.in

Madelung Synthesis: This method utilizes the base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures. Modern variations employ milder conditions, making it suitable for synthesizing indoles with sensitive functional groups. bhu.ac.in

Reissert Synthesis: A multi-step process that begins with the condensation of o-nitrotoluene and diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid, which can then be decarboxylated. bhu.ac.in

Bartoli Indole Synthesis: This is an efficient method for synthesizing 7-substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. bhu.ac.in

Nenitzescu Indole Synthesis: This reaction provides a direct route to 5-hydroxyindoles through the condensation of benzoquinones with β-amino-α,β-unsaturated carbonyl compounds. bhu.ac.in

Bischler Indole Synthesis: This method involves the acid-catalyzed cyclization of an α-arylamino-ketone. bhu.ac.in

More contemporary approaches often leverage metal-catalyzed reactions. For instance, palladium-catalyzed reactions are employed for the oxidative linkage of C-H bonds in N-aryl imines to construct the indole ring. organic-chemistry.org Similarly, copper-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives offers another route to the indole scaffold. organic-chemistry.org Palladium-catalyzed carbonylative cyclization of 2-alkynylanilines has also been developed for the synthesis of various indole derivatives. researchgate.netbeilstein-journals.org

Derivatization of Pre-existing Indole Scaffolds

A common and versatile approach to synthesizing this compound and its analogues involves the functionalization of a pre-formed indole ring. This allows for the introduction of a wide variety of substituents at different positions of the indole nucleus.

Functionalization at Indole Nitrogen (N1)

The nitrogen atom of the indole ring (N1) can be readily functionalized. The introduction of a benzyl group at this position is a key step in the synthesis of many target molecules. This is typically achieved through an N-alkylation reaction.

For example, 1-benzyl-1H-indole can be prepared by treating indole with benzyl bromide in the presence of a base such as potassium hydroxide (B78521) or sodium hydride. smolecule.com This N-benzylation is a common strategy employed in the synthesis of more complex derivatives. vulcanchem.comvulcanchem.com For instance, in the synthesis of N-(1-benzyl-1H-indol-4-yl)-2-methylpropanamide, the benzyl group is introduced at the N1 position using benzyl bromide under basic conditions. vulcanchem.com Similarly, the synthesis of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives involves the protection of the indole nitrogen with a benzyl group using benzyl bromide. nih.gov

The choice of base and solvent can be critical for the success of the N-alkylation. In the synthesis of N-benzyl indole-3-carboxaldehyde (B46971), a mixture of indole-3-carboxaldehyde, benzyl bromide, and anhydrous potassium carbonate in dimethylformamide (DMF) is refluxed to achieve N-benzylation. rsc.org

Functionalization at Indole Carbon Positions (C2, C3, C4, C7)

The carbon atoms of the indole ring also offer multiple sites for functionalization, allowing for the synthesis of a diverse range of analogues.

The indole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C3 position is the most reactive site for such reactions, being approximately 10¹³ times more reactive than benzene (B151609). bhu.ac.inwikipedia.org This high reactivity is due to the ability of the nitrogen atom to stabilize the intermediate carbocation formed during the attack at C3. bhu.ac.in

A common electrophilic substitution is the Vilsmeier-Haack formylation, which introduces a formyl group at the C3 position using reagents like phosphorus oxychloride and dimethylformamide. smolecule.com Another example is the Mannich reaction, which can be used to introduce aminomethyl groups at C3. wikipedia.org

Molecular iodine can catalyze the selective C3-benzylation of indoles using benzylic alcohols as the benzyl source. acs.org This reaction proceeds via an electrophilic substitution mechanism where the benzylic alcohol is activated by iodine. acs.org Gold(III) has also been shown to catalyze the decarboxylative C3-benzylation of indole-3-carboxylic acids with benzylic alcohols. acs.org

If the C3 position is already occupied, electrophilic substitution typically occurs at the C2 position. If both C2 and C3 are substituted, the electrophile will generally attack the benzene ring, often at the C6 position. bhu.ac.in However, under strongly acidic conditions where C3 is protonated, electrophilic attack can be directed to the C5 position. wikipedia.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively used to functionalize the indole scaffold. These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It has been used to introduce alkynyl substituents at the C3 position of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. It has been employed to arylate the C4-position of the indole ring. nih.govacs.org

Stille Coupling: This reaction couples an organotin compound with an organohalide. It has been utilized in the synthesis of various substituted indoles. nih.gov

Heck Coupling: This reaction involves the coupling of an alkene with an aryl or vinyl halide. It has been used to introduce olefinic substituents at the C3 position of 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives. nih.govmdpi.com The Heck reaction has also been used in intramolecular cyclizations to create fused ring systems. rsc.org

These cross-coupling reactions offer a high degree of control and functional group tolerance, making them invaluable for the synthesis of complex this compound analogues. nih.govmdpi.com

Carboxamide and hydrazone functionalities are often incorporated into indole-based molecules to modulate their biological activity.

Carboxamides can be synthesized by coupling an indole-containing carboxylic acid with an amine. For example, 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides were prepared by coupling the corresponding carboxylic acid with various amines using coupling agents like EDC-HCl and HOBt. researchgate.net Similarly, indole-2-carboxamides have been synthesized by coupling indole-2-carboxylic acids with appropriate amines using BOP as a coupling reagent. nih.gov The synthesis of N-(1-benzyl-1H-indol-4-yl)-2-methylpropanamide involves the reaction of 1-benzyl-1H-indol-4-amine with 2-methylpropanoic acid chloride. vulcanchem.com

Hydrazones are typically formed by the condensation of a carbonyl compound (an aldehyde or a ketone) with a hydrazine derivative. For instance, 1-benzyl-1H-indole-3-carboxaldehyde (4-chloro-1-phthalazinyl)hydrazone is a known compound. A series of 1-benzyl-1H-indole-3-carboxaldehyde-based hydrazones were synthesized by reacting 1-benzyl-1H-indole-3-carboxaldehyde with various hydrazides in ethanol. rsc.org Hydrazone derivatives of indoles are of interest for their potential biological activities. mdpi.comnih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Benzyl 1h Indole Systems

Electrophilic Aromatic Substitution on the Indole (B1671886) Core

The indole nucleus is a π-excessive aromatic heterocycle, making it highly susceptible to electrophilic attack. bhu.ac.in This inherent electron-rich character dictates the primary mode of reactivity for the 4-Benzyl-1H-indole system. The fusion of the benzene (B151609) and pyrrole (B145914) rings results in a molecule with significantly greater reactivity than benzene itself. nih.gov

Regioselectivity of Substitution Reactions

The site of electrophilic attack on the indole ring is remarkably selective. The position of highest electron density and greatest reactivity is the C3 carbon of the pyrrole ring. bhu.ac.innih.govsmolecule.comrsc.org Mechanistic studies show that electrophilic attack at C3 generates a thermodynamically favored cationic intermediate (an arenium ion). In this intermediate, the positive charge is adjacent to the nitrogen atom, which can effectively stabilize the charge via delocalization of its lone pair of electrons without disrupting the aromaticity of the fused benzene ring. bhu.ac.in Attack at the C2 position would not allow for such effective charge stabilization.

The presence of the benzyl (B1604629) group at the C4 position does not typically alter this intrinsic preference for C3 substitution. While the benzyl group is weakly activating, its influence is minor compared to the powerful directing effect of the indole's heterocyclic nitrogen atom. Should the C3 position be occupied by another substituent, electrophilic attack may then occur at the C2 position or, alternatively, on the benzene portion of the indole core, often at the C6 position. bhu.ac.in

| Reaction Type | Typical Reagent(s) | Major Product (General for Indoles) |

|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | Indole-3-carbaldehyde researchgate.net |

| Mannich Reaction | CH₂O, Dimethylamine, Acetic Acid | 3-(Dimethylaminomethyl)indole (Gramine) bhu.ac.in |

| Nitration | Benzoyl Nitrate | 3-Nitroindole bhu.ac.in |

| Sulfonation | Pyridine-SO₃ complex | Indole-3-sulfonic acid |

| Halogenation | N-Bromosuccinimide (NBS) | 3-Bromoindole |

Nucleophilic Reactions Involving Benzyl Substituents

While the indole core is nucleophilic, the attached benzyl group can be induced to react with nucleophiles under specific conditions, or it can itself be the site of other transformations. The benzyl group is not inherently electrophilic, but its reactivity can be exploited in several ways.

Reactions can occur on the phenyl ring of the benzyl group through electrophilic aromatic substitution, such as nitration or Friedel-Crafts acylation. ambeed.com In these cases, the indolyl moiety acts as a substituent on the benzyl ring, directing incoming electrophiles. More significantly, reactions can involve the benzylic C-H bonds. For instance, palladium-catalyzed reactions can achieve C-H activation, where the benzyl group plays a pivotal role in the catalytic cycle for creating new C-C bonds. mdpi.comresearchgate.net

Oxidation Pathways and Derivative Formation

This compound can undergo oxidation at two primary locations: the indole nucleus itself or the benzyl side chain. The outcome of the reaction is highly dependent on the oxidizing agent and the reaction conditions.

The electron-rich indole ring can be oxidized under mild conditions to yield derivatives such as oxindoles. smolecule.com Conversely, the benzyl side chain is susceptible to oxidation by strong oxidizing agents. For example, treatment with potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic methylene (B1212753) group to a carbonyl, ultimately forming a carboxylic acid. ambeed.com This is consistent with observations in related substituted indoles, where functional groups are oxidized to carboxylic acids using KMnO₄. researchgate.net

| Reactant Moiety | Reagent(s) | Product Type | Citation |

|---|---|---|---|

| Indole Ring | Mild Oxidizing Agents | Oxindole (B195798) derivatives | smolecule.com |

| Benzyl Group | KMnO₄ or H₂CrO₄ | Benzoic acid derivative | ambeed.com |

| 1-Benzyl-1H-indole-3-carbaldehyde | KMnO₄ in acetone-water | 1-Benzyl-1H-indole-3-carboxylic acid | researchgate.net |

Hydrolysis and Cleavage Reactions of this compound Derivatives

Derivatives of this compound featuring functional groups such as esters, amides, or ethers can undergo hydrolysis and cleavage reactions to unmask other functionalities or modify the core structure.

Base-catalyzed hydrolysis is a common method for converting ester derivatives into their corresponding carboxylic acids. For example, ethyl 1-benzyl-1H-indole-2-carboxylate can be efficiently hydrolyzed to 1-benzyl-1H-indole-2-carboxylic acid using potassium hydroxide (B78521). mdpi.com Similarly, more complex amide-like functionalities, such as glyoxamides, can be hydrolyzed under basic conditions. google.com

Cleavage reactions can target other bonds within a derivative. Ether linkages, for instance, are susceptible to cleavage. The O-demethylation of 4-methoxyindole (B31235) derivatives has been accomplished using strong Lewis acids like boron tribromide, demonstrating a C-O bond cleavage to reveal a hydroxyindole. google.com Carbon-carbon bond cleavage is also possible, as seen in the deformylation of 1H-indole-3-carboxaldehyde derivatives. ekb.eg

| Derivative Type | Reagent(s) | Reaction | Product | Citation |

|---|---|---|---|---|

| Indole-2-carboxylate ester | Potassium Hydroxide (KOH) | Ester Hydrolysis | Indole-2-carboxylic acid | mdpi.com |

| Indole-3-glyoxamide | Sodium Hydroxide (NaOH) | Amide Hydrolysis | Glyoxylic acid derivative | google.com |

| 4-Methoxyindole derivative | Boron Tribromide (BBr₃) | Ether Cleavage | 4-Hydroxyindole derivative | google.com |

| Indole-3-carboxaldehyde (B46971) | Acid Catalyst | Deformylation (C-C Cleavage) | Indole | ekb.eg |

Rearrangement Reactions and Isomerization Processes

The indole framework is known to participate in and facilitate several types of molecular rearrangements, often proceeding through unique intermediates. These reactions can lead to significant structural reorganization and the formation of complex products.

One notable example is the neighboring group participation of the indole nucleus in substitution reactions. In a documented case, treatment of a piperidine (B6355638) ring substituted with both a hydroxyl group and an indolyl group with diethylaminosulfur trifluoride (DAST) did not result in simple substitution. Instead, it triggered an unusual rearrangement. The reaction is believed to proceed through a reactive spirocyclopropyl-3H-indole intermediate, leading to a product with complete regio- and stereospecificity that differs from the expected structure. acs.orgnih.gov

Furthermore, advanced catalytic methods have enabled sophisticated rearrangements of indole-derived onium ylides. In these systems, the choice of metal catalyst can completely control the reaction pathway. For instance, using a rhodium catalyst selectively directs the reaction toward a vulcanchem.com-rearrangement product. In contrast, employing a copper catalyst with the same substrate switches the regioselectivity to favor a smolecule.com-rearrangement product. chemrxiv.orgnih.gov These findings demonstrate a high level of mechanistic control over the isomerization processes of complex indole derivatives.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Benzyl 1h Indole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural determination of 4-Benzyl-1H-indole derivatives in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, researchers can confirm the connectivity of atoms and deduce the three-dimensional structure of the molecule.

Proton and Carbon-13 NMR Chemical Shift Assignments

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of each nucleus within the molecule. In derivatives of this compound, the aromatic protons typically resonate in the downfield region of the ¹H NMR spectrum, generally between δ 6.8 and 8.3 ppm. nih.govrsc.org The protons of the benzyl (B1604629) group's methylene (B1212753) bridge (CH₂) characteristically appear as a singlet around δ 4.14 ppm, while the indole (B1671886) NH proton often presents as a broad singlet at a higher chemical shift, sometimes exceeding δ 11.0 ppm. nih.gov

The ¹³C NMR spectra of these compounds show the benzylic CH₂ carbon signal in the range of δ 54.0–55.6 ppm. nih.gov Aromatic carbons, including those of the indole and benzyl moieties, appear in a broad range from approximately δ 102 to 159 ppm. nih.govrsc.org For instance, in N-benzyl-1H-indole-3-carboxamide, the carbonyl carbon of the amide is observed around δ 162 ppm, while the aromatic carbons fall within the δ 120-140 ppm range. rsisinternational.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Indole NH | 11.36 - 11.55 nih.gov | - |

| Aromatic CH | 6.84 - 8.25 nih.gov | 102.4 - 158.9 nih.gov |

| Benzyl CH₂ | ~4.14 | 54.0 - 55.6 nih.gov |

| Aldehyde CHO | ~10.0 rsc.orgvulcanchem.com | ~184-192 rsc.orgvulcanchem.com |

| Amide C=O | - | ~163 nih.gov |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Spatial Arrangement

Two-dimensional (2D) NMR experiments are indispensable for elucidating the spatial relationships between atoms. Correlation Spectroscopy (COSY) experiments establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons within the indole and benzyl rings. csic.esresearchgate.net

Temperature-Dependent NMR Studies for Conformational Flexibility

The 4-benzyl substituent can exhibit conformational flexibility due to rotation around the single bond connecting it to the indole ring. Temperature-dependent (VT) NMR studies are employed to investigate these dynamic processes. mdpi.com By recording NMR spectra at different temperatures, researchers can observe changes in chemical shifts, signal broadening, or the coalescence of signals corresponding to different conformers. mdpi.com

For instance, in a study of 2-(p-hydroxybenzyl)indoles, variable temperature ¹H-NMR experiments showed that the signals for the benzylic protons coalesced at 80°C. mdpi.com The activation energy for this conformational exchange was calculated to be 75 kJ/mol. mdpi.com Such studies provide valuable thermodynamic and kinetic information about the conformational equilibria present in these molecules.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in this compound derivatives. The IR spectrum reveals absorption bands corresponding to specific vibrational modes of the molecule.

A key feature in the IR spectra of many indole derivatives is the N-H stretching vibration of the indole ring, which typically appears in the range of 3300-3500 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are generally observed between 3000 and 3100 cm⁻¹. nih.govvulcanchem.com The presence of a benzyl group introduces aliphatic C-H stretching bands from the methylene bridge, usually found between 2850 and 3000 cm⁻¹. nih.govvulcanchem.com

Other functional groups also give rise to characteristic peaks. For example, a carbonyl (C=O) group from an amide or aldehyde will show a strong absorption band in the region of 1630-1700 cm⁻¹. nih.govrsisinternational.org The C=C stretching vibrations of the aromatic rings typically appear in the 1450-1600 cm⁻¹ region. rsc.org

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference(s) |

| Indole N-H | Stretch | 3300 - 3500 | nih.gov |

| Aromatic C-H | Stretch | 3000 - 3100 | nih.govvulcanchem.com |

| Aliphatic C-H (Benzyl CH₂) | Stretch | 2850 - 3000 | nih.govvulcanchem.com |

| Carbonyl C=O (Amide/Aldehyde) | Stretch | 1630 - 1700 | nih.govrsisinternational.org |

| Aromatic C=C | Stretch | 1450 - 1600 | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. rsc.org

In the mass spectrum of a this compound derivative, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ is typically observed, confirming the molecular weight. vulcanchem.com The fragmentation pattern can be complex but often reveals characteristic losses. A common fragmentation pathway involves the cleavage of the benzyl group, leading to a prominent peak corresponding to the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another significant fragmentation can be the loss of the entire benzyl substituent. libretexts.org The specific fragmentation pathways can help to confirm the structure and identify different isomers. researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation

For derivatives of this compound that can be crystallized, X-ray diffraction analysis provides an unambiguous confirmation of the molecular structure. sciencepublishinggroup.com The resulting crystal structure can reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the packing of molecules in the solid state and can influence the compound's physical properties. aun.edu.egmdpi.com For instance, the crystal structure of a 1-benzyl-4-benzylidenepyrrolidine-2,3-dione derivative showed that the pyrrolidine-2,3-dione (B1313883) ring is nearly planar. sciencepublishinggroup.com

In Vitro Biological Activity Profiling of 4 Benzyl 1h Indole Derivatives

Antineoplastic and Cytotoxic Activity Studies

Derivatives of 4-benzyl-1H-indole have been the subject of extensive research for their potential as anticancer agents. These studies have revealed their ability to inhibit the growth of various cancer cell lines through diverse mechanisms.

Cell Line Specificity and Potency

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines, demonstrating notable potency and, in some cases, selectivity.

Breast Cancer: Several studies have highlighted the efficacy of these derivatives against breast cancer cell lines. For instance, in vitro studies on MCF-7 cells have shown that certain indole (B1671886) derivatives can induce cytotoxic effects, with some exhibiting IC50 values as low as 2 µM. One study reported that compound 1c, an indole derivative, showed a lethal concentration (LC50) of 0.55 μM against MCF-7 cells. nih.gov Another study found that compound 4e, a substituted benzyl-1H-indole-2-carbohydrazide, displayed an average IC50 of 2 µM against MCF-7 cells. mdpi.comsemanticscholar.org Furthermore, some indole-based chalcone (B49325) derivatives have shown inhibitory activity against MCF-7 cell growth. tandfonline.com

Colon Cancer: Derivatives have also shown activity against colon cancer cell lines such as HCT116 and HT29. Indole carboxylic acid derivatives have demonstrated IC50 values as low as 2 µM against HCT116 cells. Similarly, compound 4e exhibited an average IC50 of 2 µM against HCT cells. mdpi.comsemanticscholar.org An indole-based chalcone derivative, compound 9e, displayed potent antiproliferative activity against HT29 cells with an IC50 value of 0.16 μM. tandfonline.com

Prostate Cancer: The cytotoxic potential of this compound derivatives extends to prostate cancer cells (PC-3). ajol.info Indole-benzimidazole hybrids have been tested against PC-3 cell lines, with compound 5e showing an IC50 value of 73.05 μM. ajol.info

Lung Cancer: Against the A549 lung cancer cell line, indole derivatives have shown significant cytotoxic effects. Compound 4e, for example, had an average IC50 of 2 µM against A549 cells. mdpi.comsemanticscholar.org Additionally, pyrazolyl-s-triazine compounds incorporating an indole motif have demonstrated remarkable cytotoxicity against A549 lung cancer cells, with one compound exhibiting an IC50 value of 2.66 μM. mdpi.com

Table 1: Cytotoxic Activity of this compound Derivatives against Various Cancer Cell Lines

| Compound/Derivative Type | Cancer Cell Line | Potency (IC50/LC50) | Reference |

|---|---|---|---|

| Indole carboxylic acid derivative | MCF-7 (Breast) | 2 µM | |

| Compound 1c | MCF-7 (Breast) | 0.55 μM | nih.gov |

| Compound 4e | MCF-7 (Breast) | 2 µM | mdpi.comsemanticscholar.org |

| Indole-based chalcone derivative | MCF-7 (Breast) | 0.17 μM | tandfonline.com |

| Indole carboxylic acid derivative | HCT116 (Colon) | 2 µM | |

| Compound 4e | HCT (Colon) | 2 µM | mdpi.comsemanticscholar.org |

| Compound 9e | HT29 (Colon) | 0.16 μM | tandfonline.com |

| Indole-benzimidazole hybrid 5e | PC-3 (Prostate) | 73.05 μM | ajol.info |

| Indole carboxylic acid derivative | A549 (Lung) | 2 µM | |

| Compound 4e | A549 (Lung) | 2 µM | mdpi.comsemanticscholar.org |

| Pyrazolyl-s-triazine with indole | A549 (Lung) | 2.66 μM | mdpi.com |

Cellular Mechanisms of Action

The anticancer effects of this compound derivatives are attributed to their ability to interfere with key cellular processes essential for tumor growth and survival.

A primary mechanism by which these compounds exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death, and the inhibition of cell proliferation. smolecule.com Research has shown that various indole derivatives are effective against different cancer cell lines by inducing apoptosis. smolecule.com For example, a flow cytometry study of compound 4e, a substituted benzyl-1H-indole-2-carbohydrazide, revealed a significant increase in the population of Annexin-V positive cells, which is an indicator of apoptosis. mdpi.comsemanticscholar.org This suggests that the antiproliferative effect of this compound may be due to its ability to induce apoptosis. mdpi.comnih.gov Furthermore, some indole derivatives have been found to inhibit cell proliferation by causing cell cycle arrest at different phases. semanticscholar.org

This compound derivatives have been shown to modulate various intracellular signaling pathways that are often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition: A significant target for some of these derivatives is the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. mdpi.com Certain pyrazolyl-s-triazine compounds with an indole motif have been designed as dual inhibitors of EGFR and CDK-2. mdpi.com One such compound demonstrated potent inhibition of EGFR with an IC50 value of 34.1 nM. mdpi.com Similarly, some 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives have shown superior EGFR inhibition with an IC50 value of 32 nM. mdpi.com Phthalazine-based derivatives have also exhibited promising EGFR inhibition, with one compound showing an IC50 value of 21.4 nM. researchgate.net Furthermore, N-benzyl indole-derived hydrazones have been analyzed for their binding affinity towards EGFR, with one compound showing a high docking score. nih.gov

Apoptosis Induction and Cell Proliferation Inhibition

Antimicrobial Efficacy Investigations

In addition to their anticancer properties, derivatives of this compound have been investigated for their potential as antimicrobial agents. smolecule.com

Antibacterial Spectrum and Minimum Inhibitory Concentrations (MIC)

These compounds have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria: Studies have reported significant activity against strains like Staphylococcus aureus and Bacillus subtilis. For instance, certain indole derivatives have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus. Some indole-thiadiazole and indole-triazole derivatives have exhibited MIC values of 6.25 µg/mL and 3.125 µg/mL against S. aureus and B. subtilis, respectively. turkjps.org Furthermore, some synthesized indole-oxime ether derivatives have shown potent activity against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) with MICs of 1 µg/mL and 2-4 µg/mL, respectively. nih.gov

Gram-Negative Bacteria: Activity has also been observed against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. MIC values between 0.0039 and 0.025 mg/mL have been reported for some derivatives against E. coli. Certain 5-bromoindole-2-carboxamides have shown high antibacterial activity against E. coli and P. aeruginosa with MICs ranging from 0.35 to 1.25 μg/mL. d-nb.info One study found that an N-benzyl indole derivative was more potent than ciprofloxacin (B1669076) against B. subtilis and comparable in activity against E. coli. researchgate.net However, another study on N-benzyl-1H-indole-3-carboxamide showed no zone of inhibition against tested bacterial strains at a concentration of 3 mg/mL. rsisinternational.org

Table 2: Antibacterial Activity of this compound Derivatives

| Compound/Derivative Type | Bacterial Strain | Potency (MIC) | Reference |

|---|---|---|---|

| Indole derivative | Staphylococcus aureus | 0.0039 - 0.025 mg/mL | |

| Indole-thiadiazole derivative | Staphylococcus aureus | 6.25 µg/mL | turkjps.org |

| Indole-triazole derivative | Bacillus subtilis | 3.125 µg/mL | turkjps.org |

| Indole-oxime ether derivative | MRSA | 1 µg/mL | nih.gov |

| Indole-oxime ether derivative | VRSA | 2-4 µg/mL | nih.gov |

| Indole derivative | Escherichia coli | 0.0039 - 0.025 mg/mL | |

| 5-bromoindole-2-carboxamide | Escherichia coli | 0.35 - 1.25 µg/mL | d-nb.info |

| 5-bromoindole-2-carboxamide | Pseudomonas aeruginosa | 0.35 - 1.25 µg/mL | d-nb.info |

| N-benzyl indole derivative | Bacillus subtilis | More potent than ciprofloxacin | researchgate.net |

| N-benzyl indole derivative | Escherichia coli | Comparable to ciprofloxacin | researchgate.net |

| N-benzyl-1H-indole-3-carboxamide | Various bacteria | No inhibition at 3 mg/mL | rsisinternational.org |

Antifungal Activity Assessment

Derivatives of this compound have been the subject of numerous studies to evaluate their potential as antifungal agents. Research has shown that these compounds exhibit varying degrees of efficacy against a range of fungal pathogens, including several species of Candida and Aspergillus.

A study investigating indole-1,2,4 triazole conjugates found that these hybrid molecules demonstrated potent in vitro antifungal activity. nih.gov Specifically, against Candida tropicalis, many of the tested compounds showed a minimum inhibitory concentration (MIC) value as low as 2 µg/mL. nih.gov One of the most effective compounds in this series, 6f, also displayed a potent MIC of 2 µg/mL against Candida albicans. nih.gov In general, the antifungal activity of these conjugates against most of the tested fungal strains was found to be higher than their antibacterial activity, a characteristic potentially attributable to the presence of the triazole ring in their structure. mdpi.com

Further research on 1H-indole-4,7-diones revealed good antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. researchgate.netnih.gov Another study synthesized a series of 5,6-bis(arylthio)-1H-indole-4,7-diones which showed moderate activity with MICs ranging from 1.6-100 μg/mL. researchgate.net The most active compound in this series, with a chlorine substituent at R1 and a hydrogen at R2, had an MIC of 1.6 μg/mL against Candida tropicalis. researchgate.net

A separate investigation into 2-(a-azolylbenzyl)indole derivatives also highlighted their antifungal potential. tandfonline.com One such derivative, MT18n, showed high in vitro activity against ten strains of Aspergillus fumigatus with a MIC of 2 mg/mL. tandfonline.com This activity is thought to be due to the disruption of the fungal membrane structure through the inhibition of ergosterol (B1671047) biosynthesis. tandfonline.com

The table below summarizes the antifungal activity of selected this compound derivatives.

| Compound Class | Fungal Strain | Activity (MIC) | Reference |

| Indole-1,2,4 Triazole Conjugates | Candida tropicalis | 2 µg/mL | nih.gov |

| Indole-1,2,4 Triazole Conjugates (6f) | Candida albicans | 2 µg/mL | nih.gov |

| 5,6-bis(arylthio)-1H-indole-4,7-diones | Candida tropicalis | 1.6 µg/mL | researchgate.net |

| 2-(a-azolylbenzyl)indole (MT18n) | Aspergillus fumigatus | 2 mg/mL | tandfonline.com |

Antimycobacterial Activity against Specific Strains

The search for new treatments for tuberculosis has led to the investigation of this compound derivatives for their activity against Mycobacterium tuberculosis. Several studies have demonstrated that these compounds can inhibit the growth of this pathogenic bacterium.

In one study, a series of new isatin (B1672199) derivatives, which are based on an indole core, were synthesized and evaluated for their antimycobacterial activity. wjpsonline.com The most potent compounds were screened against Mycobacterium tuberculosis H37Rv. wjpsonline.com Compound 3c, an isatin derivative with bromo and methyl groups, showed the highest activity with 70% inhibition at a concentration of 6.25 µg/ml. wjpsonline.com

Another study focused on 3-[(4-arylpiperazin-1-yl)methyl]indoles and found that all tested compounds inhibited the in vitro growth of Mycobacterium tuberculosis H37Rv to varying degrees (7-98%) at a concentration of ≥ 6.25 µg/ml. ptfarm.pl The compound 2f in this series exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/ml. ptfarm.pl

Furthermore, research on indole- and indazole-based aroylhydrazones identified compounds with excellent antimycobacterial activity against M. tuberculosis H37Rv. researchgate.net Compounds 3a and 3e demonstrated MICs of 0.4412 µM and 0.3969 µM, respectively. researchgate.net

The development of N-benzylated indole Mannich bases also yielded compounds with antimycobacterial activity against Mycobacterium tuberculosis, as determined by the MABA assay method. nih.gov

The following table presents the antimycobacterial activity of specific this compound derivatives.

| Compound Class | Mycobacterium Strain | Activity | Reference |

| Isatin derivative (3c) | M. tuberculosis H37Rv | 70% inhibition at 6.25 µg/ml | wjpsonline.com |

| 3-[(4-arylpiperazin-1-yl)methyl]indole (2f) | M. tuberculosis H37Rv | MIC = 6.25 µg/ml | ptfarm.pl |

| Indole-based aroylhydrazone (3a) | M. tuberculosis H37Rv | MIC = 0.4412 µM | researchgate.net |

| Indole-based aroylhydrazone (3e) | M. tuberculosis H37Rv | MIC = 0.3969 µM | researchgate.net |

Structure-Activity Relationship Studies in Antimicrobial Contexts

Understanding the relationship between the chemical structure of this compound derivatives and their antimicrobial activity is crucial for designing more potent and selective agents. Several studies have shed light on the structural features that influence their antifungal and antimycobacterial efficacy.

In the context of antifungal activity, the substitution pattern on the benzyl (B1604629) moiety plays a significant role. For indole-1,2,4 triazole conjugates, it was observed that unsubstituted benzyl derivatives generally exhibited lower antibacterial activity, highlighting the importance of para-substitution on the benzyl ring for enhanced activity. nih.govmdpi.com Conversely, the presence of a 4-chlorophenyl group on the triazole ring of some derivatives appeared to be unfavorable for their activity against Candida albicans and Candida glabrata. mdpi.com The indole ring system itself is considered very important for antifungal activity. nih.gov

For antimycobacterial activity, lipophilicity has been identified as a key factor. In a study of 3-[(4-arylpiperazin-1-yl)methyl]indoles, a significant increase in antitubercular potency was observed with an increase in lipophilicity (logPcalc ≥3.8). ptfarm.pl The presence of a free N-H in the indole ring has also been suggested to be essential for antibacterial activity against certain strains. mdpi.com In a series of indole diketopiperazine alkaloids, it was found that certain derivatives displayed broad-spectrum antimicrobial activity, with one compound showing moderate antifungal activity. nih.gov

Neuropharmacological and Receptor Interaction Studies

Beyond their antimicrobial properties, this compound derivatives have been investigated for their interactions with key targets in the central nervous system, particularly serotonin (B10506) and dopamine (B1211576) receptors, as well as monoamine oxidase enzymes.

Serotonin Receptor Modulation

The indole scaffold is a common feature in many compounds that interact with serotonin (5-HT) receptors, and this compound derivatives are no exception. These compounds have been explored for their potential to modulate various 5-HT receptor subtypes.

Research has shown that certain indole derivatives can act as ligands for 5-HT1A and 5-HT2A receptors. nih.gov For instance, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has been identified as a ligand for both 5-HT1A and 5-HT2A receptors. nih.gov Furthermore, derivatives of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-methoxy-1H-indole have been reported as 5-HT7 receptor ligands. nih.gov

The development of dual 5-HT1A receptor/serotonin transporter (SERT) ligands has been a focus of research, with some studies combining the 3-(4-piperidyl)-1H-indole group, known for SERT inhibition, with fragments known to bind to 5-HT1A receptors. nih.gov This has led to the design of numerous compounds with high to moderate binding affinity for both targets. nih.gov

Dopamine Receptor Interactions

The interaction of this compound derivatives with dopamine receptors has also been a subject of investigation, suggesting potential applications in neurological disorders. smolecule.com

Studies on conformationally restricted tricyclic analogs of aminotetralins, which include a fused five-membered ring to form a benz[f]indole structure, have revealed potent D2 agonist activity. nih.gov Specifically, trans-5-hydroxy analogs were found to be potent D2 agonists with full intrinsic activity. nih.gov

A series of substituted 1H-indolyl carboxylic acid amides containing a N-(2-methoxyphenyl)piperazine or N-(2-fluoroethoxy)piperazine group were synthesized and showed high binding affinity for D3 receptors with good selectivity over D2 receptors. nih.gov For example, compounds 14a and 14b displayed Ki values of 0.18 and 0.4 nM for D3 receptors, respectively, with 87-fold and 60-fold selectivity over D2 receptors. nih.gov

Furthermore, the compound 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) was found to have an affinity for the human dopamine D2 receptor with a Ki of 151 nM. nih.govmdpi.com

The table below provides a summary of the dopamine receptor interactions of selected this compound derivatives.

| Compound Class | Receptor | Activity | Reference |

| trans-5-hydroxy-2,3,3a,4,9,9a-hexahydro-1H-benz[f]indole | D2 | Potent agonist | nih.gov |

| 1H-indolyl carboxylic acid amide (14a) | D3 | Ki = 0.18 nM | nih.gov |

| 1H-indolyl carboxylic acid amide (14b) | D3 | Ki = 0.4 nM | nih.gov |

| 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) | D2 | Ki = 151 nM | nih.govmdpi.com |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. Several this compound derivatives have been evaluated as MAO inhibitors.

A study on 3-benzyl-2-substituted quinoxalines, which can be considered related to the this compound scaffold, showed that these compounds exhibited more selective inhibitory activity toward MAO-A than MAO-B. researchgate.net In a different study, indole-based carboxamides were identified as highly potent, selective, and reversible inhibitors of MAO-B. acs.org For instance, N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (53) had an IC50 of 0.227 nM for human MAO-B and was over 5700-fold selective versus MAO-A. acs.org

Further research into N-substituted indole-based derivatives led to the discovery of potent MAO-B inhibitors. tandfonline.com The most potent derivative in one study, 4e (N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide), displayed a competitive mode of inhibition with an inhibition constant (Ki) of 94.52 nM for MAO-B. tandfonline.com Another study on indole-substituted benzothiazoles also reported excellent MAO-B inhibitory activities. tandfonline.com

The table below details the MAO inhibitory activity of certain indole derivatives.

| Compound Class | Enzyme | Activity | Reference |

| 3-Benzyl-2-substituted quinoxalines | MAO-A | Selective inhibition | researchgate.net |

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (53) | MAO-B | IC50 = 0.227 nM | acs.org |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) | MAO-B | Ki = 94.52 nM | tandfonline.com |

Anti-inflammatory and Analgesic Potential

Derivatives of the indole nucleus are recognized for their significant anti-inflammatory and analgesic properties. nih.gov The following sections explore the in vitro evaluation of this compound derivatives in this context.

In Vitro Assessment Methodologies (e.g., Protein Denaturation Assays)

Protein denaturation is a well-documented cause of inflammation, particularly in conditions like rheumatoid arthritis. researchgate.net Consequently, the inhibition of protein denaturation serves as a valuable in vitro assay to screen for potential anti-inflammatory activity. researchgate.net In this method, the ability of a test compound to prevent heat-induced denaturation of a protein, such as egg albumin or bovine serum albumin, is measured. researchgate.netinnovareacademics.in The percentage of inhibition is calculated and often compared to a standard anti-inflammatory drug.

While direct studies on this compound are limited in this specific assay, research on the structurally related compound, 4-benzylpiperidine (B145979), demonstrates the application of this methodology. A study on 4-benzylpiperidine showed a dose-dependent inhibition of heat-induced egg albumin denaturation. innovareacademics.ininnovareacademics.in

Table 1: In Vitro Anti-inflammatory Activity of 4-Benzylpiperidine by Protein Denaturation Method

| Concentration (µg/ml) | % Inhibition by 4-Benzylpiperidine | % Inhibition by Aspirin (Standard) |

|---|---|---|

| 100 | 28.40 | 35.21 |

| 200 | 41.20 | 45.34 |

| 400 | 54.60 | 58.75 |

| 800 | 65.20 | 69.13 |

| 1000 | 73.80 | 75.52 |

Data sourced from a study on 4-benzylpiperidine, a related compound, to illustrate the protein denaturation assay methodology. innovareacademics.in

This assay provides preliminary evidence for the anti-inflammatory potential of compounds before they are advanced to more complex biological screening. researchgate.netinnovareacademics.in

Cyclooxygenase (COX) Enzyme Inhibition Studies

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins, key mediators of inflammation. nih.govjapsonline.com There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. researchgate.net Selective inhibition of COX-2 is a desirable trait for new anti-inflammatory agents to reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Several studies have investigated indole derivatives as COX inhibitors. researchgate.net A series of 1-benzyl-5-chloro-1H-indole-2-carboxamide derivatives were synthesized and evaluated for their COX inhibitory activity. acs.org Another study designed and synthesized 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives as indomethacin (B1671933) analogs and found that they exhibited good anti-inflammatory activity with selectivity for COX-2. japsonline.com Specifically, derivatives with a p-chloro benzyl group showed higher anti-inflammatory activity than the unsubstituted benzyl derivatives. japsonline.com

Further research on indole-2-amide derivatives identified compounds with potent dual inhibitory activity against both COX-2 and 5-lipoxygenase (5-LOX). sioc-journal.cn One of the most potent compounds, (5-chloro-1-(4-methoxybenzyl)-1H-indol-2-yl)(4-(4-methoxybenzyl)piperazin-1-yl)methanone , demonstrated an IC₅₀ value of 85.04 nmol/L for COX-2 inhibition. sioc-journal.cn

Table 2: COX-2 Inhibition Data for Selected Indole Derivatives

| Compound | Structure | COX-2 IC₅₀ |

|---|---|---|

| PYZ16 | Diarylpyrazole derivative | 0.52 µM |

| PYZ20 | Dihydropyrazole sulfonamide derivative | 0.33 µM |

| IXZ3 | Isoxazole based scaffold inhibitor | 0.95 µM |

| Compound 7b | (5-chloro-1-(4-methoxybenzyl)-1H-indol-2-yl)(4-(4-methoxybenzyl)piperazin-1-yl)methanone | 85.04 nM |

| Celecoxib (Reference) | Standard Drug | 0.052 µM - 0.78 µM |

Data compiled from various studies on indole and related heterocyclic derivatives. acs.orgsioc-journal.cn

Enzyme Inhibition Studies (Excluding Neuropharmacological Targets)

Beyond their anti-inflammatory effects, indole derivatives have been explored as inhibitors of various other enzymes.

Tyrosinase Inhibition Mechanisms and Kinetics

Tyrosinase is a key copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. mdpi.comnih.gov Its inhibition is a primary strategy for the development of treatments for hyperpigmentation disorders. mdpi.com Indole derivatives are of particular interest as tyrosinase inhibitors because some intermediates in melanin formation are themselves indole compounds. mdpi.com

A study focusing on novel 1-benzyl-indole hybrid thiosemicarbazones reported their potential as tyrosinase inhibitors, with IC₅₀ values ranging from 12.40 ± 0.26 μM to 47.24 ± 1.27 μM. nih.gov Kinetic studies are essential to understand the mechanism of inhibition. Lineweaver-Burk plots are commonly used to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed-type. tandfonline.com For instance, a series of indole–thiourea derivatives were evaluated, and kinetic analysis revealed that the most potent compound, 4b , acted as a competitive inhibitor of mushroom tyrosinase. mdpi.com In contrast, other indole derivatives, CHI 1043 and 4 , were identified as mixed-type inhibitors. tandfonline.com

Table 3: Tyrosinase Inhibitory Activity of Indole Derivatives

| Compound | Type | IC₅₀ (µM) | Inhibition Type |

|---|---|---|---|

| Compound 4b | Indole-thiourea derivative | 5.9 ± 2.47 | Competitive |

| Compound 5k | 1-benzyl-indole hybrid thiosemicarbazone | 12.40 ± 0.26 | Not Specified |

| CHI 1043 | Indole derivative | Not Specified | Mixed-type |

| Compound 4 | Indole derivative | 224 | Mixed-type |

| Kojic Acid (Standard) | Standard Drug | 16.4 ± 3.53 | Competitive |

Data sourced from studies on various indole derivatives as tyrosinase inhibitors. mdpi.comnih.govtandfonline.com

Antioxidant Activity Evaluation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. tubitak.gov.tr Antioxidants can mitigate this damage by scavenging free radicals.

Radical Scavenging Assays

The antioxidant potential of chemical compounds is frequently evaluated using in vitro radical scavenging assays. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and superoxide (B77818) radical scavenging assays. tubitak.gov.trtandfonline.com

Studies on indole derivatives have demonstrated their capacity as effective antioxidants. N-benzyl and N-(4-methoxybenzyl)-1H-indole-2-carboxamide derivatives, in particular, have shown excellent reducing power, which is an indicator of antioxidant activity. fabad.org.tr In one study, a series of 4-substituted-1H-1,2,4-triazole derivatives attached to an indole ring were synthesized. tubitak.gov.tr The compounds containing a 1,2,4-triazole-5(4H)-thione moiety were found to have DPPH radical scavenging capacity equipotent to the standard antioxidant Butylated hydroxytoluene (BHT). tubitak.gov.tr Another study highlighted that indole amides can effectively scavenge oxygen free radicals. tandfonline.com Specifically, 2-phenyl-1H-indole derivatives with electron-donating substituents were found to be better antioxidants. ijpsonline.comresearchgate.net

Table 4: Antioxidant Activity of Selected Indole Derivatives

| Compound Series | Assay | Notable Findings |

|---|---|---|

| N-benzyl-1H-indole-2-carboxamides | Ferric Reducing Power | Showed excellent reducing power compared to BHT. fabad.org.tr |

| Indole-1,2,4-triazole-5(4H)-thiones | DPPH Radical Scavenging | Scavenging capacity was equipotent with BHT. tubitak.gov.tr |

| 2-Phenyl-1H-indoles | Total Antioxidant Capacity (TAC) | Derivatives with electron-donating groups were more effective. ijpsonline.comresearchgate.net |

| N-(4-chlorophenyl)-1H-indole carboxamides | Superoxide Radical Scavenging | Showed capacity to scavenge superoxide anions. tandfonline.com |

This table summarizes findings from various studies on the antioxidant properties of indole derivatives.

Total Antioxidant Capacity Determination

The antioxidant potential of various indole derivatives has been a subject of significant research. ijpsonline.comijpsonline.com A common method to evaluate this is the phosphomolybdenum assay, which measures the reduction of Molybdenum (VI) to Molybdenum (V) by the compound being tested, resulting in the formation of a green phosphate/Mo(V) complex. ijpsonline.com The antioxidant capacity is then quantified and expressed as equivalents of a standard antioxidant, such as ascorbic acid (AA). ijpsonline.com

In a study evaluating 2-phenyl-1H-indoles, the phosphomolybdenum method was utilized to determine their total antioxidant capacity (TAC). ijpsonline.comijpsonline.com The assay involves incubating the test compound with a reagent solution containing sulfuric acid, sodium phosphate, and ammonium (B1175870) molybdate (B1676688) at 95°C, followed by measuring the absorbance of the resulting solution at 695 nm. ijpsonline.com The results indicated that the antioxidant potential was influenced by substituents on the indole ring, with compounds having electron-donating groups showing enhanced activity. ijpsonline.comijpsonline.com For instance, derivatives with para-chlorophenyl and para-bromophenyl substitutions demonstrated notable antioxidant potential, attributed to the electron-releasing mesomeric effect of the halogens. ijpsonline.comijpsonline.com

The antioxidant capacities for a series of 2-phenyl-1H-indole derivatives were expressed as ascorbic acid equivalents (μg/mg), as detailed in the table below.

| Compound ID | Substitution (at position 2 of indole) | Total Antioxidant Capacity (as AA equivalents in μg/mg) |

| Ia | p-tolyl | 115.63 |

| IIa | p-chlorophenyl | 167.50 |

| IIIa | p-bromophenyl | 134.38 |

| IVa | m-nitrophenyl | 80.63 |

| Va | p-nitrophenyl | 61.88 |

This table is based on data from a study on 2-phenyl-1H-indole derivatives and their antioxidant activity. ijpsonline.com

Antiplatelet Aggregation Research

Indole derivatives have been investigated for their potential to inhibit platelet aggregation, a key process in thrombus formation. brieflands.com The antiplatelet activity is often evaluated in vitro using human platelet-rich plasma, with aggregation induced by agents like arachidonic acid (AA), adenosine (B11128) diphosphate (B83284) (ADP), and collagen. brieflands.comnih.govmui.ac.ir The inhibitory effect is typically quantified as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit platelet aggregation by 50%. nih.govmui.ac.ir

In one study, a series of indole-based arylhydrazone derivatives were synthesized and evaluated for their antiplatelet activity. brieflands.comresearchgate.net The results showed that several compounds were potent inhibitors of platelet aggregation induced by arachidonic acid and collagen, while they were inactive against ADP-induced aggregation. brieflands.comresearchgate.net This suggests a mechanism of action likely related to the inhibition of the cyclooxygenase (COX) pathway.

Another study focused on N-arylmethyl substituted indole derivatives and found that they selectively inhibited platelet aggregation induced by arachidonic acid. brieflands.com The lipophilicity of the compounds and the substitution on the indole ring were found to be important for activity. brieflands.com Specifically, derivatives with an unsubstituted position 1 on the indole ring were significantly less active. brieflands.com

The following table summarizes the antiplatelet aggregation activity (IC50 values) of selected indole-3-carboxaldehyde (B46971) phenylhydrazone derivatives against different inducers.

| Compound ID | Substitution on Phenyl Ring | IC50 vs. Arachidonic Acid (μM) | IC50 vs. ADP (μM) | IC50 vs. Collagen (μM) |

| 1a | Unsubstituted | 10 | >100 | 38.75 |

| 1c | 2-chloro | 14.6 | >100 | 85.56 |

| 1d | 3-chloro | 28.12 | >100 | >100 |

| 1e | 4-chloro | 22.54 | >100 | 62.54 |

| 1f | 4-bromo | 21.2 | >100 | >100 |

| 1i | 4-methoxy | 7.13 | >100 | >100 |

This table is based on data from a study investigating the antiplatelet activity of indole-based hydrazone derivatives. brieflands.comresearchgate.net

Computational Chemistry and Cheminformatics in 4 Benzyl 1h Indole Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in understanding the binding mechanisms of 4-benzyl-1H-indole derivatives.

Binding Affinity Predictions and Binding Pose Analysis

Molecular docking studies have been crucial in predicting the binding affinities of this compound derivatives to various biological targets. For instance, a series of N-benzyl indole-derived hydrazones were synthesized and evaluated for their anticancer activity. nih.gov Molecular docking analysis of these compounds against the epidermal growth factor receptor (EGFR) revealed that compound 5b had a high binding affinity with a docking score of -10.523 kcal/mol. nih.govrsc.org This strong predicted binding affinity correlated well with its potent in vitro activity against triple-negative breast cancer cells. nih.govrsc.org

Similarly, in the pursuit of tyrosinase inhibitors, novel 1-benzyl-indole hybrid thiosemicarbazones were synthesized and docked into the tyrosinase target protein. The hit compound, 5k , demonstrated a significant binding profile with a glide docking score of -5.157 kcal/mol, suggesting a strong interaction with the enzyme. nih.gov In another study, derivatives of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole were docked to the human dopamine (B1211576) D2 receptor, providing insights into their binding poses and potential as D2 receptor ligands. mdpi.com

The accuracy of these predictions is paramount. Research has shown that including symmetry-related molecules (SRMs) during molecular docking can significantly improve the prediction of crystallographically relevant binding poses, leading to more reliable results. biorxiv.org The process often involves preparing the protein and ligand structures, generating multiple ligand conformations, and then docking them using specific scoring functions to identify the most favorable binding modes. biorxiv.org

Binding Affinity of this compound Derivatives

| Compound | Target | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Compound 5b (N-benzyl indole-derived hydrazone) | Epidermal Growth Factor Receptor (EGFR) | -10.523 | nih.govrsc.org |

| Compound 5k (1-benzyl-indole hybrid thiosemicarbazone) | Tyrosinase | -5.157 | nih.gov |

Identification of Key Binding Site Residues and Interactions

A critical outcome of molecular docking is the identification of key amino acid residues and the specific interactions that stabilize the ligand-receptor complex. For a derivative of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, docking studies revealed a crucial interaction between its protonatable nitrogen atom and Asp114 of the dopamine D2 receptor. mdpi.com This compound also formed π-π stacking interactions with Trp386 and Phe390. mdpi.com

In the case of an N-(1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-hydroxy-3-methoxycinnamamide derivative targeting acetylcholinesterase (AChE), docking analysis showed π-π interactions between the benzyl (B1604629) ring and the indole (B1671886) nucleus of Trp86, a key residue in the catalytic active site (CAS) of the enzyme. tci-thaijo.org The compound was also found to interact with Trp286 in the peripheral anionic site (PAS). tci-thaijo.org

For the tyrosinase inhibitor 5k , docking revealed a hydrogen bond with Asp357 and polar interactions with Gln307, Thr308, Thr360, and Ser364. nih.gov These detailed interaction maps are invaluable for understanding the structural basis of inhibition and for guiding the rational design of more potent and selective inhibitors.

Key Binding Interactions of this compound Derivatives

| Compound/Derivative | Target | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole derivative | Dopamine D2 Receptor | Asp114, Trp386, Phe390 | Ionic Interaction, π-π Stacking | mdpi.com |

| N-(1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-hydroxy-3-methoxycinnamamide derivative | Acetylcholinesterase (AChE) | Trp86, Trp286 | π-π Interaction | tci-thaijo.org |

| Compound 5k (1-benzyl-indole hybrid thiosemicarbazone) | Tyrosinase | Asp357, Gln307, Thr308, Thr360, Ser364 | Hydrogen Bonding, Polar Interactions | nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of ligand-receptor complexes over time, providing insights into their conformational stability and the dynamics of their interactions. acs.org These simulations can validate the stability of binding poses obtained from molecular docking. biorxiv.org

For instance, a 100-nanosecond MD simulation of the complex formed by the N-benzyl indole-derived hydrazone 5b and EGFR demonstrated stable binding throughout the simulation period. nih.govrsc.org Similarly, the binding pose of a 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivative with the dopamine D2 receptor was confirmed to be stable through MD simulations. mdpi.comuef.fi

MD simulations can also reveal subtle conformational changes in both the ligand and the protein upon binding. By analyzing parameters such as the root mean square deviation (RMSD) of the protein backbone, researchers can assess the stability of the complex. acs.orgfrontiersin.org The analysis of these simulations often involves calculating the binding free energy using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to further quantify the strength of the interaction. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. neliti.com This allows for the prediction of the activity of new, unsynthesized compounds.

Derivation of Predictive Models for Biological Activity

QSAR models have been successfully developed for various series of indole derivatives. For a set of N-benzyl indole-derived hydrazones with anti-triple negative breast cancer activity, a multi-linear regression (MLR) based QSAR analysis was performed. nih.gov The resulting model provided a framework for predicting the anticancer activity of new analogues.

In another study, a QSAR model was developed for a series of indoloacetamides as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT). nih.gov This model, derived using multivariate analytical tools and multi-linear regression, proved to be predictive and useful for optimizing the inhibitory activity of these compounds. nih.gov The development of robust QSAR models often involves splitting the data into training and test sets to validate the predictive power of the model. researchgate.net Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²) are used to assess the quality of the derived models. mdpi.comnih.gov

Identification of Key Molecular Descriptors Influencing Potency

A crucial aspect of QSAR analysis is the identification of molecular descriptors that significantly influence the biological activity of the compounds. These descriptors can be electronic, steric, hydrophobic, or topological in nature. researchgate.net

For the N-benzyl indole-derived hydrazones, the QSAR study highlighted the importance of descriptors such as com_accminus_2A, fringNlipo6A, and sp3Cplus_AbSA. nih.gov In the case of the indoloacetamide ICMT inhibitors, the QSAR model revealed that the lipophilicity and dimensions of the substituent on the indole nitrogen are major determinants of good activity. nih.gov Specifically, a lipophilic residue with fairly wide dimensions at this position was found to be favorable. nih.gov

For a series of benzofuran-based vasodilators, which share structural similarities with some indole derivatives, the QSAR model identified descriptors like the maximum electron-electron repulsion for a C-O bond and the fractional hydrogen bonding acceptor ability as being significant. semanticscholar.org The identification of these key descriptors provides a clear roadmap for medicinal chemists to design new this compound derivatives with enhanced potency and desired biological activities.

Key Molecular Descriptors from QSAR Studies

| Compound Series | Key Descriptors | Influence on Potency | Reference |

|---|---|---|---|

| N-benzyl indole-derived hydrazones | com_accminus_2A, fringNlipo6A, sp3Cplus_AbSA | Important for anti-TNBC activity | nih.gov |

| Indoloacetamide ICMT inhibitors | Lipophilicity and dimensions of N-substituent | Increased lipophilicity and wider dimensions enhance activity | nih.gov |

| Benzofuran-based vasodilators | Max e-e repulsion (C-O), Fractional H-bond acceptor ability | Correlate with vasodilatory activity | semanticscholar.org |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties. For indole derivatives, DFT studies often employ hybrid functionals like B3LYP with basis sets such as 6-31G or 6-311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net

DFT calculations are used to determine thermodynamic properties like the heat of formation (HOF), which indicates the relative stability of a molecule. For instance, studies on substituted indoles have shown how different functional groups at various positions on the indole ring affect their HOF values. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that a molecule is more reactive and can participate in charge transfer interactions more readily. capes.gov.br

Recent research on electron donor-acceptor (EDA) complexes formed between 1H-indole derivatives and benzyl bromide derivatives has utilized DFT to explore their interaction mechanisms. researchgate.netresearchgate.net These studies calculate the binding energy of the EDA complex, revealing how substituents on both the indole and benzyl rings influence the strength of the interaction. researchgate.net Such calculations are fundamental to understanding and predicting the outcomes of photochemical reactions involving these scaffolds. researchgate.netresearchgate.net

A significant application of DFT is the accurate prediction of spectroscopic data, which serves to corroborate experimental findings and aid in structural elucidation. mdpi.com

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, a DFT-based approach, is widely used to calculate the ¹H and ¹³C NMR chemical shifts of complex organic molecules. researchgate.netmdpi.com Studies on related benzyl-indole structures have demonstrated a strong linear correlation between the theoretically predicted chemical shifts and the experimental values, often achieving regression coefficients (r²) close to 0.99. orientjchem.org This predictive power is invaluable for assigning complex spectra and confirming the regiochemistry of reactions, such as distinguishing between N-alkylation and S-alkylation in related heterocyclic systems. mdpi.com

Vibrational Spectroscopy (FT-IR): DFT calculations can predict the vibrational frequencies of a molecule in its ground state. These theoretical frequencies, when appropriately scaled to account for systematic errors, show excellent agreement with experimental Fourier-Transform Infrared (FT-IR) spectra. researchgate.netorientjchem.org The analysis is often complemented by a Potential Energy Distribution (PED) calculation, which assigns each calculated vibrational mode to specific molecular motions, such as stretching, bending, or torsional vibrations. researchgate.net

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com By calculating the electronic transitions between molecular orbitals, TD-DFT can assign the observed absorption bands to specific electronic phenomena, like π-π* transitions, within the molecule. mdpi.com

The table below illustrates the typical correlation between experimental and DFT-calculated spectroscopic data for a related benzyl-containing heterocyclic compound.

| Parameter | Experimental Value | DFT Calculated Value | Method/Basis Set |

| ¹H NMR (ppm) | |||

| Methylene (B1212753) Protons (CH₂) | 4.45 | Typical deviation < 0.2 ppm | GIAO / B3LYP |

| Indole NH | 11.74 | Typical deviation < 0.5 ppm | GIAO / B3LYP |

| ¹³C NMR (ppm) | |||

| Methylene Carbon (CH₂) | 35.09 | Typical deviation < 2 ppm | GIAO / B3LYP |

| FT-IR (cm⁻¹) | Specific band | Correlated scaled frequency | B3LYP / 6-311G(d,p) |

| UV-Vis (nm) | Specific λmax | Correlated transition energy | TD-DFT / B3LYP |

| Data derived from methodologies reported for analogous structures. researchgate.netmdpi.com |

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. For flexible molecules like this compound, which possesses a rotatable bond between the benzyl and indole moieties, this analysis is crucial.

Computational methods, including molecular mechanics and DFT, are employed to perform energy minimization. nih.govresearchgate.net This process systematically explores the molecule's potential energy surface to locate energy minima, which correspond to stable conformers. mdpi.com For the this compound scaffold, a key parameter is the torsion angle defining the orientation of the benzyl ring relative to the indole plane. Dihedral driver calculations can be performed to systematically rotate this bond and calculate the energy at each step, thereby identifying the most energetically favorable orientations. nih.gov Studies on structurally similar 1-benzyl-tetrahydroisoquinolines have shown that energy minima for such phenyl ring rotations often occur at specific angles, such as 60° and 240°. nih.gov